molecular formula C5H3Cl2NO2 B13949277 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- CAS No. 139442-86-7

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-

Cat. No.: B13949277
CAS No.: 139442-86-7
M. Wt: 179.99 g/mol
InChI Key: MECSKRLTNBOYDC-UHFFFAOYSA-N
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Description

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- (CAS 139442-86-7) is a heterocyclic compound with the molecular formula C₅H₃Cl₂NO₂ and a molecular weight of 179.99 g/mol . It features a reactive carbonyl chloride group at the 4-position of the isoxazole ring and a chloromethyl (-CH₂Cl) substituent at the 5-position. Key predicted properties include a boiling point of 316.9±32.0 °C and a density of 1.505±0.06 g/cm³, with a highly acidic pKa of -5.13±0.50 . The chloromethyl group enhances electrophilicity, making this compound valuable in nucleophilic substitution reactions for synthesizing pharmaceuticals, agrochemicals, and polymers.

Properties

CAS No.

139442-86-7

Molecular Formula

C5H3Cl2NO2

Molecular Weight

179.99 g/mol

IUPAC Name

5-(chloromethyl)-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C5H3Cl2NO2/c6-1-4-3(5(7)9)2-8-10-4/h2H,1H2

InChI Key

MECSKRLTNBOYDC-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=C1C(=O)Cl)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-

The synthesis of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- generally follows two main strategies:

  • Conversion of the corresponding isoxazolecarboxylic acid derivative to the carbonyl chloride.
  • Introduction of the chloromethyl group at the 5-position of the isoxazole ring via chloromethylation reactions.

Synthesis from Isoxazolecarboxylic Acid Precursors

A common approach starts with the preparation of 5-(chloromethyl)-4-isoxazolecarboxylic acid or its methyl derivative, followed by conversion to the acid chloride using chlorinating agents. The acid chloride formation is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride.

Example Procedure Using Thionyl Chloride
Step Reagents and Conditions Description
1 5-(Chloromethyl)-4-isoxazolecarboxylic acid dissolved in toluene Preparation of acid solution
2 Addition of thionyl chloride (1.1 equivalents) dropwise Chlorination reaction
3 Heating at 80 °C for 6 hours under reflux Reaction completion
4 Concentration under reduced pressure to remove excess reagents Isolation of acid chloride in toluene solution

This method yields the acid chloride directly in solution, which can be used for further synthetic transformations without isolation.

Direct Chloromethylation of Isoxazolecarbonyl Chloride

Alternatively, the chloromethyl group can be introduced by chloromethylation of 4-isoxazolecarbonyl chloride using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid. This method involves electrophilic substitution at the 5-position of the isoxazole ring.

Step Reagents and Conditions Description
1 4-Isoxazolecarbonyl chloride Starting material
2 Chloromethylating agent (e.g., chloromethyl methyl ether) Source of chloromethyl group
3 Acid catalyst (e.g., HCl or ZnCl2) Catalyzes electrophilic substitution
4 Controlled temperature (0–25 °C) Prevents side reactions
5 Workup and purification Isolation of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-

This method requires careful control of reaction conditions due to the high reactivity of chloromethylating agents and the sensitivity of the isoxazole ring.

Use of Phosphorus Pentachloride or Oxalyl Chloride

Phosphorus pentachloride (PCl5) and oxalyl chloride (COCl)2 are also effective chlorinating agents for converting 5-(chloromethyl)-4-isoxazolecarboxylic acid to the corresponding acid chloride. These reagents typically require milder conditions and can provide high yields.

Reagent Temperature Reaction Time Yield (%) Notes
Thionyl chloride (SOCl2) 80 °C 6 hours ~90 Commonly used; volatile SO2 and HCl byproducts
Phosphorus pentachloride (PCl5) Room temp to 50 °C 2–4 hours 85–95 More reactive; may require inert atmosphere
Oxalyl chloride (COCl)2 0–25 °C 2–3 hours 88–92 Generates CO and CO2 gases; mild conditions

These chlorinating agents are selected based on availability, scale, and desired purity.

Analytical Data and Reaction Yields

The preparation of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is typically monitored by spectroscopic and chromatographic methods:

Analytical Method Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Structural confirmation Characteristic signals for isoxazole ring, chloromethyl, and acid chloride protons
Infrared Spectroscopy (IR) Functional group identification Strong absorption near 1800 cm⁻¹ for acid chloride C=O
High-Performance Liquid Chromatography (HPLC) Purity and reaction monitoring Single peak with retention time consistent with product
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching expected formula

Reaction yields for the acid chloride formation step generally range from 85% to 95%, depending on reagent and conditions. The chloromethylation step yields can vary widely (60–85%) due to side reactions and need for precise control.

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent Chloromethylation Agent Reaction Conditions Yield (%) Notes
Acid chloride formation from acid 5-(Chloromethyl)-4-isoxazolecarboxylic acid Thionyl chloride N/A 80 °C, 6 h, toluene ~90 Common, scalable
Acid chloride formation from acid 5-(Chloromethyl)-4-isoxazolecarboxylic acid Phosphorus pentachloride N/A RT to 50 °C, 2–4 h 85–95 More reactive, inert needed
Direct chloromethylation 4-Isoxazolecarbonyl chloride N/A Chloromethyl methyl ether + acid catalyst 0–25 °C, controlled 60–85 Requires careful control

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation with hydrogen peroxide can introduce a hydroxyl group.

Scientific Research Applications

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity is primarily due to the presence of the chloromethyl and carbonyl groups, which can undergo nucleophilic attack and form stable adducts.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- with four structurally related isoxazole derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- 139442-86-7 C₅H₃Cl₂NO₂ 5-chloromethyl 179.99 High reactivity in acyl substitutions
5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2 C₅H₄ClNO₂ 5-methyl 145.54 Intermediate in antiviral agents
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride 25629-50-9 C₁₁H₇Cl₂NO₂ 3-(2-chlorophenyl), 5-methyl 256.09 Enhanced steric hindrance; used in pesticides
5-Methyl-3-phenylisoxazole-4-carbonyl chloride - C₁₁H₈ClNO₂ 3-phenyl, 5-methyl 221.64 Bulky aromatic substituent; catalyst in polymer synthesis
3-Ethyl-5-isoxazolecarbonyl chloride 80173-67-7 C₆H₆ClNO₂ 3-ethyl 163.57 Improved solubility in nonpolar solvents

Reactivity and Functional Group Analysis

Electrophilicity :

  • The chloromethyl group in the target compound increases electrophilicity at the carbonyl carbon compared to methyl () or ethyl () substituents. This enhances its reactivity in nucleophilic acyl substitutions, such as forming amides or esters .
  • Aromatic substituents (e.g., 2-chlorophenyl in ) introduce electron-withdrawing effects, further polarizing the carbonyl group but increasing steric hindrance, which may slow reaction kinetics .

Steric Effects :

  • Bulky groups like phenyl () or chlorophenyl () reduce accessibility to the carbonyl chloride, limiting its utility in sterically demanding reactions. In contrast, the smaller chloromethyl group maintains reactivity in constrained environments .

Synthetic Applications :

  • The target compound’s chloromethyl group enables post-functionalization, such as alkylation or cross-coupling reactions, which are less feasible with methyl or ethyl analogs .
  • 5-Methyl-4-isoxazolecarbonyl chloride () is preferred in antiviral drug synthesis due to its balance of reactivity and stability .

Biological Activity

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- features an isoxazole ring structure, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The molecular formula is C8H7ClN2O2C_8H_7ClN_2O_2 with a molecular weight of approximately 202.6 g/mol. Its structure includes a carbonyl chloride group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of 4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- is primarily attributed to its ability to interact with various molecular targets within cells. The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins or nucleic acids. This reactivity suggests potential applications in drug development, particularly in targeting enzymes involved in cancer progression or microbial infections.

Biological Activities

Research has indicated that compounds similar to 4-Isoxazolecarbonyl chloride exhibit diverse biological activities:

  • Antimicrobial Activity : Isoxazole derivatives have shown promise as antimicrobial agents, with studies indicating effectiveness against various bacterial strains.
  • Anticancer Properties : Isoxazole derivatives are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as aromatase inhibition and disruption of tubulin polymerization .
  • Immunomodulatory Effects : Related compounds have demonstrated immunostimulatory effects, enhancing immune responses in experimental models.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of isoxazole derivatives:

  • Anticancer Activity :
    • A study evaluated the anticancer potential of several isoxazole derivatives, including 4-Isoxazolecarbonyl chloride. Results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction.
    • Another research highlighted that specific isoxazole derivatives exhibited selective inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression .
  • Antimicrobial Studies :
    • A series of experiments tested the antimicrobial efficacy of chlorinated isoxazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Mechanistic Insights :
    • Structural analysis revealed that the presence of the chloromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems. This structural feature may also influence the compound's reactivity with cellular targets .

Comparative Analysis

The following table summarizes the biological activities of 4-Isoxazolecarbonyl chloride compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityImmunomodulatory Effects
4-Isoxazolecarbonyl chloride, 5-(chloromethyl)-ModerateHighPresent
5-Methyl-4-isoxazolecarbonyl chlorideHighModerateAbsent
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chlorideHighHighPresent

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